molecular formula C9H14O2 B2564028 Ethyl 4,4-dimethylpent-2-ynoate CAS No. 35066-45-6

Ethyl 4,4-dimethylpent-2-ynoate

Cat. No.: B2564028
CAS No.: 35066-45-6
M. Wt: 154.209
InChI Key: CZYRGTVHKKGDCK-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethylpent-2-ynoate is an organic compound with the molecular formula C9H14O2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes an ethyl ester group and a terminal alkyne.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-dimethylpent-2-ynoate can be synthesized through various synthetic routes. One common method involves the alkylation of 4,4-dimethylpent-2-yn-1-ol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethylpent-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as sodium ethoxide or lithium aluminum hydride can be used.

Major Products Formed

    Oxidation: Formation of 4,4-dimethylpent-2-ynoic acid.

    Reduction: Formation of ethyl 4,4-dimethylpent-2-ene or ethyl 4,4-dimethylpentane.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4-dimethylpent-2-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethylpent-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2-dimethylpent-4-ynoate
  • Methyl 4,4-dimethylpent-2-ynoate
  • Propyl 4,4-dimethylpent-2-ynoate

Uniqueness

This compound is unique due to its specific combination of an ethyl ester group and a terminal alkyne. This structure imparts distinct chemical reactivity and physical properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 4,4-dimethylpent-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-5-11-8(10)6-7-9(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYRGTVHKKGDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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